molecular formula C16H11BrN2OS B11704494 (5E)-2-anilino-5-[(2-bromophenyl)methylidene]-1,3-thiazol-4-one

(5E)-2-anilino-5-[(2-bromophenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B11704494
M. Wt: 359.2 g/mol
InChI Key: RZQWKYBDRBUKRD-GXDHUFHOSA-N
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Description

(2Z,5E)-5-[(2-BROMOPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE: is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5E)-5-[(2-BROMOPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 2-bromobenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and the process is usually carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2Z,5E)-5-[(2-BROMOPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological studies due to its potential antimicrobial and anticancer activities. Researchers are investigating its mechanism of action and its ability to inhibit the growth of various pathogens and cancer cells.

Medicine

In medicine, the compound is being studied for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infections and cancer.

Industry

In the industrial sector, (2Z,5E)-5-[(2-BROMOPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE can be used as an intermediate in the synthesis of other valuable compounds. Its unique chemical properties make it useful in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2Z,5E)-5-[(2-BROMOPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (2Z,5E)-5-[(2-CHLOROPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE
  • (2Z,5E)-5-[(2-FLUOROPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE
  • (2Z,5E)-5-[(2-METHOXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The uniqueness of (2Z,5E)-5-[(2-BROMOPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE lies in its bromophenyl group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., chlorine, fluorine, methoxy), the bromine atom can participate in unique interactions and reactions, making this compound particularly interesting for further study and application.

Properties

Molecular Formula

C16H11BrN2OS

Molecular Weight

359.2 g/mol

IUPAC Name

(5E)-5-[(2-bromophenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H11BrN2OS/c17-13-9-5-4-6-11(13)10-14-15(20)19-16(21-14)18-12-7-2-1-3-8-12/h1-10H,(H,18,19,20)/b14-10+

InChI Key

RZQWKYBDRBUKRD-GXDHUFHOSA-N

Isomeric SMILES

C1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=CC=C3Br)/S2

Canonical SMILES

C1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=CC=C3Br)S2

Origin of Product

United States

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